Bienvenue dans la boutique en ligne BenchChem!

1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Monoacylglycerol lipase Endocannabinoid system Antinociception

1-Butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS 912914-83-1) is a fully synthetic benzimidazole-pyrrolidin-2-one hybrid that belongs to a well-precedented class of bioactive heterocycles explored for enzyme inhibition. The molecule integrates a benzimidazole core, a pyrrolidin-2-one ring, an N-butyl substituent, and a flexible 3-(3-methylphenoxy)propyl tether.

Molecular Formula C25H31N3O2
Molecular Weight 405.542
CAS No. 912914-83-1
Cat. No. B2855063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
CAS912914-83-1
Molecular FormulaC25H31N3O2
Molecular Weight405.542
Structural Identifiers
SMILESCCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC(=C4)C
InChIInChI=1S/C25H31N3O2/c1-3-4-13-27-18-20(17-24(27)29)25-26-22-11-5-6-12-23(22)28(25)14-8-15-30-21-10-7-9-19(2)16-21/h5-7,9-12,16,20H,3-4,8,13-15,17-18H2,1-2H3
InChIKeyPERAYRGBEPCVCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS 912914-83-1): Procurement-Relevant Structural Profile


1-Butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS 912914-83-1) is a fully synthetic benzimidazole-pyrrolidin-2-one hybrid that belongs to a well-precedented class of bioactive heterocycles explored for enzyme inhibition [1]. The molecule integrates a benzimidazole core, a pyrrolidin-2-one ring, an N-butyl substituent, and a flexible 3-(3-methylphenoxy)propyl tether. Its molecular formula is C25H31N3O2 (MW 405.54 g/mol) [2]. The compound is currently listed exclusively as a research chemical intended for non-human, non-veterinary use [2].

Why In-Class Benzimidazole-Pyrrolidinone Analogs Cannot Be Freely Substituted for CAS 912914-83-1 During Procurement


Within the benzimidazole-pyrrolidinone chemical space, minor structural perturbations—such as the position of the methyl substituent on the phenoxy ring (ortho vs. meta vs. para) or the length/character of the N-alkyl chain—can lead to profound differences in target affinity, selectivity, and pharmacokinetics [1]. Published quantitative structure–activity relationship (SAR) data for closely related chemotypes demonstrate that even single-atom modifications can shift IC50 values by more than an order of magnitude and alter FAAH vs. MAGL selectivity profiles [1]. Consequently, procuring a generic benzimidazole-pyrrolidinone scaffold without verifying the exact substitution pattern of CAS 912914-83-1 introduces significant risk of acquiring a compound with divergent biological performance.

Quantitative Evidence Guide for 1-Butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one: Comparator-Based Analysis


Monoacylglycerol Lipase (MAGL) Inhibitory Potency: Class-Level Benchmark Against the Most Potent Reported Benzimidazole-Pyrrolidinone Derivatives

No direct MAGL inhibition assay has been published specifically for CAS 912914-83-1. However, the benzimidazole-pyrrolidin-2-one scaffold has been extensively characterized in a head-to-head panel of 18 derivatives [1]. The most potent reported congener (compound 25, bearing a 4-methoxyphenyl substituent at the pyrrolidinone N-position instead of butyl) achieved an hMAGL IC50 of 9.4 nM with >5,300-fold selectivity over FAAH (IC50 >50 µM) [1]. Other highly active members exhibited IC50 values between 8.0 and 9.4 nM [1]. CAS 912914-83-1 differs from these leads at the N1-pyrrolidinone substituent (butyl vs. aryl), a position known to modulate both potency and selectivity [1]. The quantitative impact of the butyl/3-methylphenoxy combination on MAGL activity remains experimentally undetermined.

Monoacylglycerol lipase Endocannabinoid system Antinociception

Substitution-Pattern Specificity: Meta-Methylphenoxy vs. Ortho- and Para-Methylphenoxy Regioisomers

CAS 912914-83-1 bears a 3-(3-methylphenoxy)propyl chain (meta-methyl substitution). Closest commercially listed regioisomers include the ortho-methyl analog (CAS not confirmed, 2-methylphenoxy variant) [2] and the para-methyl analog (4-methylphenoxy variant) [2]. Published SAR from analogous benzimidazole-pyrrolidinone series indicates that the position of substituents on the phenoxy ring significantly affects target engagement; for example, moving a substituent from the para to meta position can alter ligand-binding cavity occupancy and modulate selectivity [1]. However, no head-to-head quantitative comparison of the three regioisomers has been published, and the magnitude of potency shifts attributable solely to the meta- vs. ortho- vs. para-methylphenoxy configuration remains unmeasured for the N-butyl congener series.

Structure-Activity Relationship Regioisomer comparison Ligand design

N-Alkyl Chain Identity: Butyl vs. tert-Butyl Pharmacomodulation

The N-butyl group on the pyrrolidin-2-one ring of CAS 912914-83-1 distinguishes it from structurally similar tert-butyl congeners (e.g., CAS 878694-54-3, C25H31N3O2, MW 405.54) [2]. Published medicinal chemistry precedents across multiple target classes demonstrate that swapping n-butyl for tert-butyl alters steric bulk, conformational flexibility, and lipophilicity (clogP), which can translate into measurable differences in metabolic stability, plasma protein binding, and oral bioavailability [1]. In the context of MAGL inhibition, N-substituent identity on the pyrrolidin-2-one ring has been shown to modulate potency and selectivity in closely related chemotypes [1]. No direct pharmacokinetic or pharmacodynamic comparison between the n-butyl and tert-butyl variants of the 3-(3-methylphenoxy)propyl-benzimidazole series has been published.

N-alkyl substitution Pharmacophore tuning Lipophilicity

Analytical Identity Confirmation: Computational vs. Experimental Spectroscopic Data Gap

All currently available structural data for CAS 912914-83-1 are computationally derived (PubChem 2021.05.07 release), including molecular formula, InChI, InChI Key (PERAYRGBEPCVCU-UHFFFAOYSA-N), and canonical SMILES [1]. No experimental 1H-NMR, 13C-NMR, HRMS, IR, or X-ray crystallographic data are publicly available for this specific compound. In contrast, extensively characterized benzimidazole-pyrrolidin-2-one derivatives in the published literature have full experimental spectroscopic confirmation, providing unambiguous evidence of structural identity and purity [2]. For procurement purposes, the absence of experimental spectral benchmarks means that received batches cannot be independently verified against a published reference standard without requesting additional characterization from the supplier.

Quality control Analytical characterization Structural verification

Recommended Application Scenarios for 1-Butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one Based on Class-Level Evidence


Prospective MAGL Inhibitor Screening Cascade

CAS 912914-83-1 can serve as a structurally distinct entry point for a focused benzimidazole-pyrrolidin-2-one library targeting monoacylglycerol lipase. Published class benchmarks (hMAGL IC50 = 8.0–9.4 nM) [1] define the potency ceiling achievable within this scaffold. Researchers may compare the compound's yet-undetermined IC50 against these values to assess the impact of the unique N-butyl and meta-methylphenoxy substitution pattern on MAGL inhibition and FAAH selectivity.

Regioisomeric Selectivity Profiling for CNS Target Engagement

The meta-methylphenoxy configuration of CAS 912914-83-1 differentiates it from ortho- and para-methyl regioisomers. This makes the compound valuable for investigating how phenoxy substitution geometry influences blood-brain barrier permeability and target engagement in CNS-relevant models, especially given that benzimidazole-pyrrolidinones have demonstrated in vivo antinociceptive efficacy at 30 mg/kg in formalin-induced pain models [1].

N-Alkyl Pharmacophore Tuning in Metabolic Stability Assays

The N-n-butyl group on the pyrrolidin-2-one ring provides a flexible, linear alkyl chain distinct from the tert-butyl variant (CAS 878694-54-3). This structural difference can be exploited in comparative microsomal or hepatocyte stability assays to quantify the effect of N-alkyl branching on oxidative metabolism. Such data would directly inform lead optimization decisions and constitute novel, publishable SAR [1].

In Silico Docking and Molecular Dynamics Studies

Given the absence of an experimental crystal structure, CAS 912914-83-1 is well-suited for computational modeling studies. The compound's defined stereoelectronic features—benzimidazole π-stacking surface, pyrrolidinone hydrogen-bonding capacity, and flexible propyl-phenoxy linker—enable docking into hMAGL (PDB entries available) or other serine hydrolase active sites to generate testable binding-hypothesis before committing to in vitro assays.

Quote Request

Request a Quote for 1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.